![molecular formula C19H19N3O2S B2568011 N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide CAS No. 1170842-70-2](/img/structure/B2568011.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide, also known as MBT-2-PyCC, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule that belongs to the class of cyclobutane carboxamides.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research on compounds related to N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide encompasses the synthesis of novel heterocyclic compounds demonstrating significant biological activities. For instance, derivatives have been synthesized for applications as anti-inflammatory, analgesic agents, and antimicrobial agents. These compounds are designed to target various biological pathways, such as cyclooxygenase enzymes, showcasing their potential in drug development for treating inflammation and pain (Abu‐Hashem et al., 2020; Cukurovalı et al., 2002).
Antimicrobial and Antiviral Activities
The structural framework of compounds like N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide has been explored for antimicrobial and antiviral activities. Synthesized derivatives have shown variable and modest activity against bacteria and fungi, indicating their potential use in developing new antimicrobial agents. This research area is of particular interest for finding novel treatments against resistant strains of microorganisms (Patel et al., 2011).
Cytotoxicity and Cancer Research
Compounds within this chemical class have been evaluated for their cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. The synthesis of derivatives and their assessment against various cancer models contribute to the search for new therapeutic options for cancer treatment (Hassan et al., 2014).
COVID-19 Inhibition
Amid the COVID-19 pandemic, derivatives have been synthesized and evaluated for their ability to inhibit SARS-CoV-2 main protease (Mpro), highlighting the potential of these compounds in antiviral research. Molecular docking and dynamic simulation studies of these compounds against the SARS-CoV-2 Mpro enzyme offer insights into their mechanism of action and potential efficacy as COVID-19 inhibitors (Alghamdi et al., 2023).
Propiedades
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-15-9-5-10-16-17(15)21-19(25-16)22(18(23)13-6-4-7-13)12-14-8-2-3-11-20-14/h2-3,5,8-11,13H,4,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSKBQBYFJNVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.